N5-Methylpyridine-2,5-diamine dihydrochloride
Description
N5-Methylpyridine-2,5-diamine dihydrochloride: is a chemical compound with the molecular formula C6H11Cl2N3 and a molecular weight of 196.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
5-N-methylpyridine-2,5-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-8-5-2-3-6(7)9-4-5;;/h2-4,8H,1H3,(H2,7,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRDTUCSPVMJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712424 | |
| Record name | N~5~-Methylpyridine-2,5-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354961-28-6 | |
| Record name | N~5~-Methylpyridine-2,5-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N5-Methylpyridine-2,5-diamine dihydrochloride typically involves the methylation of pyridine-2,5-diamine. The reaction is carried out under controlled conditions to ensure the selective methylation at the N5 position. Common reagents used in this synthesis include methyl iodide or dimethyl sulfate as methylating agents. The reaction is usually performed in an organic solvent such as acetonitrile or dimethylformamide, and the reaction mixture is heated to facilitate the methylation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale methylation reactions using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The dihydrochloride salt is then obtained by treating the methylated product with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: N5-Methylpyridine-2,5-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form N5-methylpyridine-2,5-diamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: N5-Methylpyridine-2,5-diamine N-oxide.
Reduction: N5-Methylpyridine-2,5-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N5-Methylpyridine-2,5-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N5-Methylpyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific enzyme or biological target it interacts with.
Comparison with Similar Compounds
Pyridine-2,5-diamine: Lacks the methyl group at the N5 position.
N5-Methylpyridine-2,3-diamine: Methyl group is at a different position.
N5-Methylpyridine-3,5-diamine: Methyl group and amino groups are at different positions.
Uniqueness: N5-Methylpyridine-2,5-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the N5 position can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications .
Biological Activity
N5-Methylpyridine-2,5-diamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula CHN·2HCl. Its structure features a pyridine ring with two amine groups at positions 2 and 5, and a methyl group at position 5. This configuration contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis often begins with commercially available pyridine derivatives.
- Reactions : Key reactions include nucleophilic substitutions and reductions to introduce the amine functionalities.
- Purification : The final product is purified through crystallization or chromatography to obtain the dihydrochloride salt form, enhancing its solubility and stability.
Biological Mechanisms
This compound exhibits various biological activities, primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways. For example, it may interact with thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair .
- Ligand Activity : It acts as a ligand in biochemical assays, potentially modulating receptor activity and influencing cellular signaling pathways.
Therapeutic Applications
The therapeutic potential of this compound spans several areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
- Anticancer Properties : Research indicates that it could inhibit tumor growth by targeting specific cancer-associated enzymes.
Case Studies
- Inhibition of Thymidylate Synthase :
- Antimicrobial Testing :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
